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Compound of Interest

Compound Name: 3-(1-Carboxyethyl)benzoic acid

CAS No.: 68432-95-1

Cat. No.: B588822 Get Quote

Executive Summary
3-(1-Carboxyethyl)benzoic acid (CAS: 68432-95-1) is a dicarboxylic acid primarily known as

Ketoprofen Impurity C (European Pharmacopoeia) or Related Compound C (USP).[1] It serves

as a critical reference standard in the quality control of Ketoprofen active pharmaceutical

ingredient (API) and formulated products.

Unlike the parent drug Ketoprofen, which has a well-defined melting point (~94°C), 3-(1-
Carboxyethyl)benzoic acid is often isolated as an off-white solid with variable crystallinity,

leading to a lack of standardized experimental melting point data in safety literature. This guide

provides the theoretical and available experimental grounding for its thermodynamic properties,

synthesis, and detection.
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Parameter Detail

IUPAC Name 3-(1-Carboxyethyl)benzoic acid

Systematic Name 2-(3-Carboxyphenyl)propionic acid

Common Synonyms
Ketoprofen Impurity C, 3-Carboxy-α-

methylbenzeneacetic acid

CAS Registry Number 68432-95-1

Molecular Formula

Molecular Weight 194.18 g/mol

Chirality
Contains one chiral center (racemic mixture in

standard impurity profiling)

Physical State Off-white solid (Standard Grade)

Structural Logic
The molecule consists of a benzene ring substituted at the 1 and 3 positions (meta-

substitution).

Position 1: A carboxylic acid group (

).

Position 3: A propionic acid moiety (

).

This structure represents the "de-benzoylated" analog of Ketoprofen, where the benzoyl ketone

group is effectively replaced by a carboxylic acid function (though mechanistically, it is often a

synthetic precursor or oxidative degradation product).

Thermodynamic Properties: Melting & Boiling
Points
Melting Point (MP) Analysis
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Current Status: Experimental melting point data for 3-(1-Carboxyethyl)benzoic acid is not

established in standard pharmacopeial safety data sheets (SDS) or certificates of analysis

(COA) from major suppliers (EDQM, USP).

Scientific Context & Causality:

Polymorphism & Crystallinity: As a dicarboxylic acid with a chiral center, the compound can

exist in multiple solid forms. Impurity standards are often lyophilized or precipitated rapidly,

resulting in amorphous or semi-crystalline solids that lack a sharp melting endotherm.

Comparative Homolog Data: We can bracket the expected range using structurally related

compounds:

Precursor (Nitrile): 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3) has a confirmed MP of

145–148°C.

Homolog (Acetic Acid derivative): 3-(Carboxymethyl)benzoic acid (CAS 2084-13-1) has a

reported MP of 180–185°C.

Prediction: The conversion of the nitrile (

) to the carboxylic acid (

) typically increases the melting point due to enhanced intermolecular hydrogen bonding
(dimerization). Therefore, the crystalline form of 3-(1-Carboxyethyl)benzoic acid is
theoretically expected to melt in the 160–190°C range.

Protocol for Verification: If experimental determination is required for internal validation,

Differential Scanning Calorimetry (DSC) is the mandatory method over capillary tubes due to

potential decomposition.

Boiling Point (BP)
Experimental BP: Not applicable (Decomposes prior to boiling at atmospheric pressure).

Predicted BP:412 ± 28°C at 760 mmHg.
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Relevance: The high boiling point confirms that Gas Chromatography (GC) analysis requires

derivatization (e.g., silylation or methylation) to render the compound volatile enough for

analysis without thermal degradation.

Synthesis & Formation Pathways
Understanding the origin of this impurity is essential for controlling it in drug development. It is

primarily generated via the hydrolysis of nitrile intermediates.

Synthetic Logic
The synthesis typically proceeds via the 3-(1-cyanoethyl)benzoic acid intermediate. The

hydrolysis of the nitrile group yields the dicarboxylic acid.

3-(1-Chloroethyl)benzoic acid
(Starting Material)

3-(1-Cyanoethyl)benzoic acid
(Intermediate)

MP: 145-148°C

Cyanation
(NaCN/DMSO)

3-(1-Carboxyethyl)benzoic acid
(Ketoprofen Impurity C)

Off-White Solid

Acid Hydrolysis
(HCl/H2O, Reflux)

Click to download full resolution via product page

Figure 1: Synthetic pathway for Ketoprofen Impurity C via nitrile hydrolysis.[1]

Experimental Determination Protocols
Melting Point Determination (DSC)
Objective: To determine the melting onset and peak temperature, distinguishing between phase

transition and decomposition.

Methodology:

Sample Prep: Weigh 2–4 mg of dried 3-(1-Carboxyethyl)benzoic acid into a Tzero

aluminum pan. Hermetically seal with a pinhole lid (to allow outgassing of volatiles).

Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or equivalent).

Ramp Profile:

Equilibrate at 25°C.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b588822?utm_src=pdf-body-img
https://www.sigmaaldrich.com/SG/en/search/68432-95-1?focus=products&page=1&perpage=30&sort=relevance&term=68432-95-1&type=cas_number
https://www.benchchem.com/product/b588822?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ramp 10°C/min to 250°C.

Analysis: Identify the endothermic event. If a broad peak is observed <150°C, it indicates

moisture loss or amorphous content. A sharp endotherm >160°C indicates the melting of the

crystalline phase.

HPLC Identification (Primary Characterization)
Since MP is unreliable, High-Performance Liquid Chromatography (HPLC) is the gold standard

for identification.

Standardized Protocol (Ph. Eur. 2.2.29):

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase A: Phosphate buffer (pH 3.5).

Mobile Phase B: Acetonitrile.[2][3][4]

Gradient: Linear gradient from 30% B to 70% B over 15 minutes.

Detection: UV at 233 nm.

Retention Time: Impurity C typically elutes before Ketoprofen due to the higher polarity of the

dicarboxylic acid functionality compared to the benzophenone moiety of the parent drug.

Applications in Drug Development
Impurity Marker: Used to validate the specificity of analytical methods for Ketoprofen release

testing.

Process Control: Its presence indicates incomplete conversion or over-oxidation during the

synthesis of Ketoprofen precursors.

Chiral Resolution: As a racemic acid, it can be used as a model compound for testing chiral

stationary phases (CSPs) intended for profen-class drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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